N-benzyl-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions starting from basic chemical substrates to form more complex structures with desired functional groups. For instance, a similar process involves the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides, highlighting the intricate steps needed to attach specific groups to the core structure, achieving compounds with potential antimicrobial and hemolytic activity (Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a folded conformation about certain atoms, indicating how structural elements influence the overall geometry and physical interactions of the molecule. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and related molecules have shown specific inclinations and hydrogen bond formations that stabilize their folded conformations (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest or its analogs can lead to a variety of products with diverse properties. The reactivity often depends on the functional groups present in the molecule, influencing its potential applications in biological systems or as intermediates in pharmaceutical synthesis.
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding how a compound behaves under different conditions. These characteristics can affect the compound's application, handling, and storage. Detailed analysis of crystal structures provides insights into the compound's stability and potential interactions (Subasri et al., 2016).
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Characterization
Research has been focused on synthesizing and characterizing compounds with structures similar to the specified chemical, exploring their potential as anti-inflammatory, analgesic, and antimicrobial agents. For instance, Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one, showing significant anti-inflammatory and analgesic activities Gowda et al., 2011.
Antimicrobial Applications
The antimicrobial activity of newly synthesized compounds incorporating heterocyclic moieties has been a significant area of research. Kadian et al. (2012) investigated the antibacterial activity of 1,4-Benzoxazine analogues, finding some derivatives to exhibit good activity against various bacterial strains Kadian et al., 2012.
Potential Therapeutic Applications
Antimicrobial and Hemolytic Agents
A study by Rehman et al. (2016) on N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides revealed their activity as antimicrobial and hemolytic agents, suggesting the therapeutic potential of such compounds Rehman et al., 2016.
In Silico Drug-likeness and Microbial Investigation
The in silico prediction of drug-likeness properties and in vitro microbial investigation of compounds can provide insights into their potential as therapeutic agents. Pandya et al. (2019) synthesized a library of compounds and evaluated their antibacterial, antifungal, and antimycobacterial activities, demonstrating some compounds' effectiveness against bacterial and fungal strains Pandya et al., 2019.
Mechanism of Action
Target of Action
The compound “N-benzyl-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” contains a 1,2,4-triazole ring. Compounds containing a 1,2,4-triazole ring are known to bind to the iron in the heme moiety of Cytochrome P450 enzymes .
Mode of Action
The interaction of the 1,2,4-triazole ring with the heme moiety of Cytochrome P450 enzymes could inhibit the enzyme’s activity, leading to changes in the metabolism of other compounds .
Biochemical Pathways
The inhibition of Cytochrome P450 enzymes could affect various biochemical pathways, as these enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds .
properties
IUPAC Name |
N-benzyl-2-[[4-ethyl-5-[(6-oxo-1-phenylpyridazin-3-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-2-29-20(16-33-22-13-14-23(32)30(28-22)19-11-7-4-8-12-19)26-27-24(29)34-17-21(31)25-15-18-9-5-3-6-10-18/h3-14H,2,15-17H2,1H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYGEVWTNWGFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)COC3=NN(C(=O)C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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